Diethyl-d10 Carbonate
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Overview
Description
Diethyl-d10 Carbonate is a deuterium-labeled compound, specifically a derivative of diethyl carbonate where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl-d10 Carbonate can be synthesized through several methods. One common approach is the oxidative carbonylation of ethanol, where ethanol reacts with carbon monoxide in the presence of a catalyst . Another method involves the trans-esterification of dimethyl carbonate with ethanol . Additionally, the alcoholysis of urea and the ethanolysis of carbon dioxide are also viable routes .
Industrial Production Methods
Industrial production of diethyl carbonate, and by extension this compound, typically involves the use of non-phosgene routes due to the toxic nature of phosgene . The oxidative carbonylation method is favored in industrial settings due to its efficiency and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
Diethyl-d10 Carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form ethanol and carbon monoxide.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Catalysts: Copper-nickel alloys, palladium, and other transition metals.
Solvents: Organic solvents like ethanol and methanol are frequently used.
Conditions: Reactions often occur under mild to moderate temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from reactions involving this compound include:
Ethanol: From reduction reactions.
Carbon dioxide: From oxidation reactions.
Various esters: From substitution reactions.
Scientific Research Applications
Diethyl-d10 Carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Utilized in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Medicine: Employed in the development of pharmaceuticals and as a component in drug delivery systems.
Industry: Used in the production of polycarbonates, which are important engineering plastics.
Mechanism of Action
The mechanism by which diethyl-d10 carbonate exerts its effects involves its ability to act as a carbonylating and alkylating agent. It can transfer its ethoxy groups to other molecules, facilitating the formation of new carbon-oxygen bonds. This property is particularly useful in organic synthesis and the production of various esters .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Carbonate: Similar in structure but with methyl groups instead of ethyl groups.
Ethylene Carbonate: Contains an ethylene group instead of ethyl groups.
Propylene Carbonate: Contains a propylene group instead of ethyl groups.
Uniqueness
Diethyl-d10 Carbonate is unique due to its deuterium labeling, which makes it particularly useful in isotope labeling studies. This property allows researchers to trace the compound through various reactions and metabolic pathways, providing valuable insights into reaction mechanisms and biological processes .
Properties
CAS No. |
440671-47-6 |
---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) carbonate |
InChI |
InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
OIFBSDVPJOWBCH-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOC(=O)OCC |
Origin of Product |
United States |
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